1-Methoxy-5-methylisoquinoline

CAS No.:

Cat. No.: VC15993899

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 1-methoxy-5-methylisoquinoline |

| Standard InChI | InChI=1S/C11H11NO/c1-8-4-3-5-10-9(8)6-7-12-11(10)13-2/h3-7H,1-2H3 |

| Standard InChI Key | SZSWAEYLSLBDDR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C=CN=C(C2=CC=C1)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

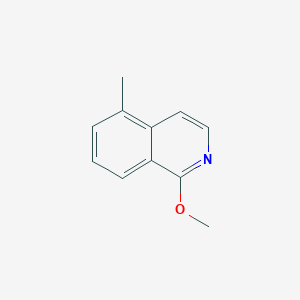

1-Methoxy-5-methylisoquinoline has the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol. The compound’s structure consists of an isoquinoline backbone substituted with a methoxy group at position 1 and a methyl group at position 5 (Figure 1). The methoxy group enhances electron density in the aromatic system, while the methyl group introduces steric effects that may modulate receptor binding .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 g/mol | |

| Purity | ≥95% (discontinued commercial product) | |

| Synonyms | 1-Methoxy-5-methylisoquinoline |

Synthesis and Manufacturing

Historical Synthesis Routes

The synthesis of 1-methoxy-5-methylisoquinoline derivatives is often achieved through cyclization reactions or modifications of pre-existing isoquinoline frameworks. A seminal method reported in Organic Syntheses (1963) involves the condensation of benzaldehyde derivatives with aminomethylpyridines under acidic conditions . For instance:

-

Bischler-Napieralski Reaction: Cyclization of β-phenylethylamides using phosphoryl chloride (POCl₃) yields 1-substituted isoquinolines.

-

Pictet-Spengler Reaction: Condensation of phenethylamine with carbonyl compounds forms tetrahydroisoquinolines, which can be dehydrogenated to aromatic analogs .

Modern Methodologies

Recent patents, such as WO2012090177A2 and US9006442B2, describe advanced synthetic strategies for substituted isoquinolines, including:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups.

-

Directed Ortho-Metalation: Selective functionalization of isoquinoline at specific positions using directing groups .

These methods enable precise control over substituent placement, critical for optimizing pharmacological activity.

Pharmacological and Biological Relevance

Future Directions and Research Gaps

Therapeutic Applications

-

Neuroprotection: CB₂ activation by isoquinoline derivatives shows promise in neurodegenerative diseases (e.g., Alzheimer’s) .

-

Oncology: Targeting cannabinoid receptors in tumor-associated macrophages could inhibit cancer progression .

Synthetic Challenges

-

Regioselectivity: Improving methods for precise substitution at the 5-position remains a priority.

-

Green Chemistry: Developing solvent-free or catalytic processes to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume